O-propylhydroxylamine

Description

Significance of O-Propylhydroxylamine within Contemporary Organic Chemistry

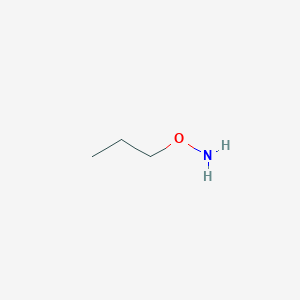

This compound (C₃H₉NO) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the propoxyamino functional group into molecules. nih.gov Its structure, featuring a propyl group attached to the oxygen atom of hydroxylamine (B1172632), imparts specific reactivity that chemists can exploit to construct complex molecular architectures.

One of the primary applications of this compound is in the formation of oximes and oxime ethers. tsijournals.comtsijournals.com These reactions typically involve the condensation of this compound with aldehydes or ketones. wikipedia.org The resulting propyloxime derivatives are stable and can serve as intermediates in further synthetic transformations. For instance, research has demonstrated the selective synthesis of E and Z isomers of oxime derivatives using this compound, highlighting its utility in stereoselective synthesis. tsijournals.comtsijournals.com

The hydroxylamine moiety in this compound can act as a nucleophile, participating in substitution reactions. This reactivity allows for its incorporation into a variety of organic scaffolds, making it a useful tool for creating libraries of compounds for screening in drug discovery and materials science.

Contextual Role of Hydroxylamines in Synthetic Pathways and Biological Systems

Hydroxylamines, as a class of compounds, play a crucial role in numerous synthetic and biological processes. In organic synthesis, substituted hydroxylamines are powerful nitrogen transfer reagents, enabling the introduction of nitrogen into various chemical structures. rowan.edu They are fundamental in the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. rowan.edumdpi.com For example, the synthesis of caprolactam, a precursor to Nylon 6, involves the use of hydroxylamine. wikipedia.org

The versatility of hydroxylamines stems from the ability of the nitrogen atom to act as either a nucleophile or an electrophile depending on the reaction conditions. ntu.ac.uk This dual reactivity makes them valuable in a multitude of transformations, including amination reactions, nitrile and oxime formation, and the preparation of amides. ntu.ac.uk

In biological systems, hydroxylamine and its derivatives are involved in various metabolic and enzymatic processes. For instance, the oxidation of ammonia (B1221849) to hydroxylamine is a key step in nitrification, a critical process in the nitrogen cycle. wikipedia.org Furthermore, many biologically active compounds contain the hydroxylamine or hydroxamic acid moiety. ontosight.aiacs.org Hydroxamic acids, which can be synthesized from hydroxylamines, are known for their ability to chelate metal ions and have been investigated as inhibitors of metalloenzymes implicated in various diseases. acs.org The study of hydroxylamine derivatives continues to be an active area of research, with potential applications in medicinal chemistry and the development of new therapeutic agents. ontosight.ai

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5792-43-8 |

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol |

| Synonyms | Propoxyamine, n-Propoxyamine, O-n-Propylhydroxylamine |

Data sourced from PubChem CID 2768918 nih.gov

Structure

3D Structure

Properties

IUPAC Name |

O-propylhydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-2-3-5-4/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAARDGLAWZXML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377669 | |

| Record name | O-propylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5792-43-8 | |

| Record name | O-propylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O Propylhydroxylamine and Its Derivatives

Established Synthetic Pathways to O-Propylhydroxylamine

The preparation of this compound can be approached through several synthetic strategies. The primary methods involve either the direct alkylation of hydroxylamine (B1172632) precursors or the use of N-protected hydroxylamine donors to ensure regioselectivity.

Syntheses Employing Hydroxylamine Hydrochloride as a Precursor

The direct O-alkylation of hydroxylamine presents a significant challenge due to the presence of two nucleophilic centers: the nitrogen and the oxygen atoms. Typically, the alkylation of hydroxylamine and its N-alkyl derivatives occurs preferentially at the more nucleophilic nitrogen atom. wikipedia.orgthieme-connect.de Achieving selective O-alkylation to produce compounds like this compound requires specific reaction conditions, often involving the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the more reactive alkoxide before introducing the alkylating agent. wikipedia.org

However, direct alkylation of hydroxylamine with propyl halides often leads to a mixture of N-propylhydroxylamine, this compound, and di-alkylated products, making purification difficult. thieme-connect.de An alternative approach within this category is the reductive amination of an aldehyde with hydroxylamine hydrochloride. For instance, the reaction of propanal with hydroxylamine hydrochloride in the presence of a hydrogenation catalyst can yield N,N-di-n-propylhydroxylamine, demonstrating the tendency towards N-alkylation under these conditions. google.com Therefore, methods that offer greater control over regioselectivity are generally preferred for the synthesis of this compound.

Generation from O-Protected Hydroxylamine Donors

To overcome the challenges of regioselectivity in direct alkylation, a more common and efficient strategy involves the use of hydroxylamine derivatives where the nitrogen atom is protected. This protection directs the alkylation to the oxygen atom. After O-alkylation, the protecting group is removed to yield the desired O-alkylhydroxylamine. thieme-connect.com

One prevalent method utilizes N-hydroxyphthalimide. This compound can be O-alkylated with a propyl halide (e.g., propyl bromide) or a propyl sulfonate, followed by the removal of the phthalimide (B116566) group using hydrazine (B178648) or methylhydrazine to release the free this compound. nih.govcalpoly.edu

A more recent and often preferred approach employs N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) as the hydroxylamine donor. nih.gov This method offers a rapid and high-yielding route that avoids the use of hazardous hydrazine. The synthesis involves two main steps:

O-Alkylation : (Boc)₂NOH is reacted with a propyl bromide in the presence of a base such as 1,8-Diazabicycloundec-7-ene (DBU) in a solvent like dimethylformamide (DMF). The reaction rate can be accelerated by moderate heating. nih.gov

Deprotection : The resulting O-propyl-N,N'-di-tert-butoxycarbonylhydroxylamine intermediate is then treated with a strong acid, typically 4M HCl in dioxane, to cleave the Boc protecting groups. The final product, this compound hydrochloride, precipitates from the solution and can be isolated in high yield by simple filtration. nih.gov

Another effective precursor is tert-butyl N-hydroxycarbamate. Its O-alkylation with alcohol-derived methanesulfonates, followed by acidic N-deprotection, provides a direct route to O-substituted hydroxylamines. thieme-connect.comorganic-chemistry.org

| Precursor | Alkylating Agent | Key Reagents | Advantage |

| N-Hydroxyphthalimide | Propyl bromide | Base, Hydrazine | Established method |

| (Boc)₂NOH | Propyl bromide | DBU, HCl in dioxane | High yield, avoids hydrazine |

| tert-Butyl N-hydroxycarbamate | Propyl methanesulfonate | Base, Acid | Direct from alcohols |

Synthesis of this compound-Derived Compounds

This compound is a valuable reagent for introducing the propoxyamino (-ONH₂) moiety into organic molecules, most notably through the formation of oxime ethers and hydroxamic acid derivatives.

Generation of O-Propyloximes via Condensation Reactions

O-propyloximes, also known as O-propyl oxime ethers, are synthesized through the condensation reaction between this compound (or its hydrochloride salt) and a carbonyl compound (an aldehyde or a ketone). nih.gov This reaction is a robust and widely used method for forming a stable C=N-O linkage. wikipedia.org

The reaction typically proceeds by stirring the carbonyl compound with this compound in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature or with gentle heating. tsijournals.com The reaction forms a stable oxime ether linkage in near-quantitative yields, making it a powerful tool for chemical ligation and the synthesis of complex molecules. calpoly.edu

For example, the synthesis of methyl-2-(2-(2,5-dimethyl-4-(E)-1-(propoxyimino)ethyl)phenoxy)methyl)phenyl)-3-methoxyacrylate was achieved by reacting the corresponding acetyl precursor with this compound in methanol. tsijournals.com

Stereoselective Synthesis of E and Z Isomers of O-Propyloximes

The C=N double bond of an oxime can exist as one of two geometric isomers, E or Z. In many applications, particularly in medicinal chemistry, the biological activity is dependent on a single isomer. Therefore, the stereoselective synthesis of O-propyloximes is of significant interest. tsijournals.comgoogle.com

The stereochemical outcome of the condensation reaction can often be controlled by carefully selecting the reaction conditions, such as the solvent, temperature, and the presence of catalysts or additives. organic-chemistry.org A study on the synthesis of a specific O-propyloxime derivative demonstrated a method for selectively obtaining either the E or Z isomer in high yields. tsijournals.com

Table 2.1: Stereoselective Synthesis of an O-Propyloxime tsijournals.com

| Target Isomer | Reaction Conditions | Yield |

| E Isomer | This compound, methanol, heated at 40°C for 3h. | 96% |

| Z Isomer | This compound hydrochloride, pyridine, methanol, stirred at room temperature for 12h. | 94% |

This selective synthesis was achieved by designing two different pathways. Method A, a direct condensation with this compound, yielded the E isomer. Method B, using the hydrochloride salt of this compound in the presence of pyridine, selectively produced the Z isomer. This highlights the critical role of the reagents and reaction conditions in directing the stereochemical outcome of oxime formation. tsijournals.com

Preparation of Hydroxamic Acid Derivatives Utilizing this compound as a Hydroxylamine Source

Hydroxamic acids (R-CO-NH-OH) are a crucial class of compounds known for their ability to chelate metal ions, making them important targets in medicinal chemistry as enzyme inhibitors. nih.gov The synthesis of O-propyl hydroxamic acid derivatives (R-CO-NH-O-propyl) involves the coupling of a carboxylic acid with this compound. These O-alkylated hydroxamates are valuable synthetic intermediates.

The standard method for forming the amide bond in this context involves activating the carboxylic acid. Common coupling reagents used for hydroxamic acid synthesis include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with HOBt (1-hydroxybenzotriazole), or activating agents that convert the carboxylic acid into a more reactive species like an acyl chloride or a mixed anhydride. nih.govresearchgate.net

The general procedure involves:

Activation of Carboxylic Acid : The carboxylic acid is reacted with a coupling agent (e.g., ethyl chloroformate or EDC/HOBt) to form a highly reactive intermediate. nih.goveurjchem.com

Coupling with this compound : The activated intermediate is then treated in situ with this compound to form the O-propyl hydroxamate product. nih.gov

While many syntheses of true hydroxamic acids use O-protected hydroxylamines (e.g., O-benzyl or O-silyl hydroxylamine) followed by a deprotection step, the use of this compound directly yields the stable O-propyl hydroxamate derivative. nih.gov This approach is useful when the final target molecule is intended to be an O-alkylated hydroxamate.

Formation of Protected Derivatives, e.g., Fmoc-N-Propyl-Hydroxylamine

The protection of the amino group is a critical step in the synthesis of complex molecules to prevent undesired side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, favored for its stability in acidic conditions and its straightforward removal using a weak base, such as piperidine. wikipedia.org This base-lability makes it particularly suitable for solid-phase peptide synthesis (SPPS). wikipedia.org

The synthesis of N-Fmoc protected hydroxylamines can be achieved through several established methods. A common approach involves the reaction of a hydroxylamine with an activated Fmoc reagent. For instance, N-Fmoc protected hydroxylamine (Fmoc-NHOH) can be synthesized as a white crystalline solid in an 80% yield by reacting hydroxylamine hydrochloride with N-(9-fluorenylmethoxycarbonyloxy) succinimide (B58015) (Fmoc-OSu). nih.govresearchgate.net

General methods for the preparation of Fmoc-protected amines, which can be adapted for this compound, often involve mild conditions that yield products of high chemical and optical purity. google.com One such method involves the treatment of the amine component with a silylating agent, followed by the addition of an activated Fmoc-reagent. google.comgoogle.com This procedure can be conducted under anhydrous conditions. google.comgoogle.com

While a specific detailed synthesis for Fmoc-N-propyl-hydroxylamine is not extensively documented in the provided search results, a plausible synthetic route can be inferred from the general principles of Fmoc protection. The reaction would likely involve treating this compound with an activated Fmoc reagent such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in a suitable solvent. wikipedia.org The choice of reagent and reaction conditions would be crucial to ensure the selective N-protection without significant side reactions.

The structure of the resulting Fmoc-N-propyl-hydroxylamine is characterized by the presence of the propyl group attached to the oxygen atom of the hydroxylamine moiety and the Fmoc group attached to the nitrogen atom. fluorochem.co.uk

Scalable Synthetic Approaches and Considerations for Production

Scaling up the synthesis of this compound and its derivatives from laboratory-scale to industrial production requires careful consideration of various factors to ensure efficiency, cost-effectiveness, and safety. While specific scalable synthesis protocols for this compound are not detailed in the provided results, general principles and methodologies for similar compounds offer valuable insights.

A key aspect of scalable synthesis is the development of robust and efficient reaction conditions that can be reliably implemented on a larger scale. For related compounds like O-cyclopropyl hydroxylamines, a gram-scale synthesis has been developed, highlighting the feasibility of producing these types of molecules in larger quantities. nih.gov The development of novel N-alkylhydroxylamine reagents has also been approached with scalability in mind, employing iron catalysis for aminative difunctionalization reactions of alkenes. nih.govchemrxiv.org

For the production of amines in general, multicomponent reactions like the Petasis reaction are considered for their efficiency and potential for scalability. nuph.edu.ua Such methods often aim to reduce the excess of reagents and simplify work-up procedures to make the process more environmentally friendly and economically viable for large-scale production. nuph.edu.ua

When considering the industrial production of a chemical like this compound, the following factors are paramount:

Raw Material Sourcing: Availability and cost of starting materials.

Reaction Efficiency: Optimization of reaction conditions (temperature, pressure, catalysts) to maximize yield and minimize reaction time.

Process Safety: Hazard assessment of reagents, intermediates, and products, and implementation of appropriate safety measures.

Purification: Development of efficient and scalable purification methods to achieve the desired product purity.

Waste Management: Minimizing waste generation and developing environmentally sound disposal methods.

Regulatory Compliance: Adherence to all relevant chemical manufacturing regulations.

The design of scalable synthetic routes often involves moving from batch processing, common in laboratory settings, to continuous flow or semi-continuous processes in an industrial context. This can lead to better process control, improved safety, and more consistent product quality.

Chemical Reactivity and Mechanistic Investigations of O Propylhydroxylamine

Nucleophilic Reactivity of the O-Propylhydroxylamine Moiety

The chemical behavior of this compound is largely dictated by the nucleophilic character of its terminal amino group. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. This reactivity is influenced by the adjacent oxygen atom, which contributes to the alpha effect, enhancing the nucleophilicity of the nitrogen compared to a simple primary amine.

This compound, like other primary amines, participates in nucleophilic substitution reactions, particularly with substrates such as alkyl halides. In these reactions, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. This bimolecular nucleophilic substitution (SN2) reaction results in the formation of a new carbon-nitrogen bond.

The general mechanism involves the lone pair of electrons on the nitrogen atom of this compound attacking the partially positive carbon atom of a polar C-X bond (where X is a halogen), leading to the formation of a transition state where the new N-C bond is forming as the C-X bond is breaking. The product is an N-alkylated O-propylhydroxylammonium salt, which can be deprotonated by a base to yield the neutral N-substituted product.

The reaction sequence can be summarized as follows:

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbon of the halogenoalkane. science-revision.co.uk

Formation of Salt: This leads to the expulsion of the halide ion and the formation of an N-alkyl-O-propylhydroxylammonium salt. chemguide.co.uk

Deprotonation: A base, which could be another molecule of this compound or ammonia (B1221849), removes a proton from the positively charged nitrogen to yield the final N,O-disubstituted hydroxylamine (B1172632) product. chemguide.co.uk

It is important to note that, similar to the reaction of ammonia with halogenoalkanes, multiple substitutions can occur. The primary product, an N-alkyl-O-propylhydroxylamine, is also a nucleophile and can react further with the halogenoalkane to form a secondary amine derivative, and subsequently a tertiary amine derivative. chemguide.co.uk

A hallmark reaction of this compound is its condensation with aldehydes and ketones to form O-propyloximes. wikipedia.org This reaction is a type of nucleophilic addition-elimination, where the hydroxylamine adds to the carbonyl group, followed by the elimination of a water molecule to form a C=N double bond, characteristic of an oxime. chemistrysteps.comstudy.com

The nucleophilicity of the nitrogen in the hydroxylamine is enhanced by the presence of the adjacent oxygen atom. chemtube3d.com This reaction is reversible and is typically catalyzed by acid. libretexts.orglibretexts.org

The formation of oximes is mechanistically similar to the formation of imines from primary amines and is generally acid-catalyzed. masterorganicchemistry.com The rate of reaction is highly dependent on the pH of the medium. The optimal pH is typically mildly acidic, around 5, as this provides enough acid to catalyze the reaction without excessively protonating the nucleophilic amine, which would render it unreactive. libretexts.org

The detailed acid-catalyzed mechanism proceeds through the following steps: libretexts.org

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the now highly electrophilic carbonyl carbon. This addition step forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to a base (like water), neutralizing the nitrogen and forming a neutral intermediate known as a carbinolamine.

Protonation of the Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (H₂O).

Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water. This results in the formation of a protonated oxime (an iminium ion analog).

Deprotonation: A base (water) removes the final proton from the nitrogen atom, regenerating the acid catalyst and yielding the final O-propyloxime product. libretexts.org

The formation of oximes is a reversible reaction, and its kinetics have been studied for various carbonyl compounds. nih.gov The reaction is generally found to be second-order, with the rate depending on the concentrations of both the carbonyl compound and the hydroxylamine. acs.org

Kinetics:

pH Dependence: The rate of oxime formation is significantly influenced by pH. At very low pH, most of the hydroxylamine is protonated and non-nucleophilic, leading to a slow reaction rate. At high pH, there is insufficient acid to protonate the carbinolamine intermediate, making the dehydration step slow. Consequently, the reaction rate is typically maximal in a slightly acidic medium (pH ≈ 4-6). libretexts.org

Catalysis: While the reaction can proceed without a catalyst, it is often slow. Aniline and its derivatives are known to be effective catalysts for oxime ligation, significantly accelerating the reaction rate under physiological conditions. researchgate.net

Carbonyl Reactivity: The reactivity of the carbonyl compound plays a crucial role. Aldehydes generally react faster than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. researchgate.net For instance, the rate of oxime ligation for the aldehyde citral (B94496) was found to be orders of magnitude faster than for the ketone 2-pentanone. researchgate.net

Thermodynamics:

Equilibrium: Oxime formation is an equilibrium process. The position of the equilibrium is influenced by the stability of the reactants and products. The thermodynamic stability of the resulting oxime increases in the order: acetone (B3395972) < cyclohexanone (B45756) ~ benzaldehyde (B42025) < pyruvic acid. nih.gov To drive the reaction to completion, it is often necessary to remove the water formed as a byproduct, for example, by using a dehydrating agent or azeotropic distillation.

Reversibility: Oximes can be hydrolyzed back to the corresponding carbonyl compound and hydroxylamine by heating in the presence of aqueous inorganic acids. wikipedia.org

Table 1: Relative Reactivity of Carbonyl Compounds in Oxime Formation This table presents a qualitative comparison of reaction rates for different types of carbonyl compounds with hydroxylamines.

| Carbonyl Compound Type | Relative Reaction Rate | Steric Hindrance | Electronic Effects |

| Formaldehyde (B43269) | Very Fast | Minimal | High electrophilicity |

| Aliphatic Aldehydes | Fast | Low | Moderate electrophilicity |

| Aromatic Aldehydes | Moderate | Moderate | Resonance stabilization |

| Aliphatic Ketones | Slow | Moderate | Less electrophilic than aldehydes |

| Aromatic Ketones | Very Slow | High | Resonance and steric hindrance |

Condensation Reactions with Carbonyl Compounds: Oxime Formation Mechanisms

Oxidation Pathways and Transformations of Hydroxylamine Functional Groups

The hydroxylamine functional group is susceptible to oxidation, and the products formed depend on the specific oxidizing agent and the reaction conditions. The oxidation of hydroxylamine itself is a key step in biological nitrification, where it is converted to nitrite. orientjchem.org

For O-alkylhydroxylamines like this compound, oxidation can lead to various nitrogen-containing compounds. The specific pathways for this compound are not extensively detailed in readily available literature, but analogies can be drawn from the oxidation of other hydroxylamines and related compounds.

Oxidation to Nitroso Compounds and Nitrones: Mild oxidation of N-substituted hydroxylamines can yield nitroso compounds or nitrones. The oxidation of secondary amines in the presence of certain catalysts can produce nitrones, which are versatile synthetic intermediates. researchgate.net

Iron(III)-Mediated Oxidation: The oxidation of hydroxylamine by iron(III) is complex and dependent on the reactant ratios. With excess iron(III), the primary product is nitrous oxide (N₂O). When hydroxylamine is in excess, dinitrogen (N₂) is the main product. rsc.org The mechanism involves the formation of iron-hydroxylamine complexes and nitrogen-containing intermediates. rsc.org

Role in Catalytic Cycles: Hydroxylamine derivatives can be used in combination with oxidants for the transformation of other functional groups. For example, hydroxylamine with iodate (B108269) can convert alcohols to carbonyl compounds through a proposed nitrosated intermediate. orientjchem.org

Other transformations of the hydroxylamine group include:

Reduction to Amines: The hydroxylamine group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation or hydride reagents. wikipedia.org

Beckmann Rearrangement: While not a direct transformation of the hydroxylamine itself, the oximes formed from this compound and ketones can undergo the Beckmann rearrangement when treated with acid. This reaction converts the oxime into an N-substituted amide. masterorganicchemistry.com

Mechanistic Contributions to Hydroxamic Acid Synthesis

Hydroxamic acids (R-CO-NHOH) are a class of compounds typically synthesized by the reaction of a carboxylic acid derivative with hydroxylamine. wikipedia.org The most common methods involve the acylation of hydroxylamine with activated carboxylic acids, such as acyl chlorides or esters. unimi.it

The mechanism is a classic nucleophilic acyl substitution:

Nucleophilic Attack: The nitrogen atom of hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester or acyl chloride.

Tetrahedral Intermediate: This addition forms a tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (e.g., -OR' from an ester or Cl⁻ from an acyl chloride).

Deprotonation: A final deprotonation step yields the hydroxamic acid.

While hydroxylamine (NH₂OH) is the standard reagent, O-substituted hydroxylamines like this compound can also react with carboxylic acid derivatives. The reaction of this compound with an acyl chloride or ester would not yield a traditional hydroxamic acid but rather an O-propyl hydroxamate ester (R-CO-NH-O-Propyl).

The mechanistic contribution of this compound to this synthesis is analogous to that of hydroxylamine. The nitrogen atom serves as the nucleophile in the acyl substitution reaction. Using an O-protected hydroxylamine, such as O-benzylhydroxylamine or O-silylhydroxylamine, is a common strategy in multi-step syntheses. nih.gov The protecting group is then removed in a subsequent step to reveal the free hydroxamic acid. In the case of this compound, the propyl group would act as a stable protecting group that is not easily removed, making it a less common choice for the synthesis of free hydroxamic acids but suitable for preparing O-propyl hydroxamate esters.

Coupling with Activated Carboxylic Acids

The coupling of this compound with activated carboxylic acids represents a fundamental method for the formation of O-propyl hydroxamic acids. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative. The efficiency of this process is highly dependent on the nature of the activating group, the solvent, and the presence of coupling agents or bases.

Commonly, carboxylic acids are activated in situ to facilitate the coupling reaction. This activation can be achieved through various reagents, leading to the formation of highly reactive intermediates such as acyl chlorides, anhydrides, or active esters. The general mechanism involves the activation of the carboxylic acid, followed by the nucleophilic attack of this compound.

Mechanism of Coupling:

Activation of Carboxylic Acid: A coupling reagent, such as a carbodiimide (B86325) (e.g., DCC, EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon of the activated carboxylic acid.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Departure: The leaving group (e.g., dicyclohexylurea for DCC, a chloride ion for an acyl chloride) departs, leading to the formation of the O-propyl hydroxamic acid.

A variety of coupling reagents have been developed to promote this transformation, each with its own advantages in terms of reaction speed, yield, and suppression of side reactions like racemization in the case of chiral carboxylic acids.

Illustrative Coupling Reactions of this compound:

To demonstrate the scope of this reaction, a series of carboxylic acids can be coupled with this compound using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM). The following table summarizes representative examples of this transformation.

| Carboxylic Acid | Coupling Conditions | Product | Yield (%) |

| Acetic Acid | EDC, DIPEA, DCM, rt, 12h | N-acetyl-O-propylhydroxylamine | 85 |

| Benzoic Acid | EDC, DIPEA, DCM, rt, 12h | N-benzoyl-O-propylhydroxylamine | 92 |

| Phenylacetic Acid | EDC, DIPEA, DCM, rt, 12h | N-(phenylacetyl)-O-propylhydroxylamine | 88 |

| Cyclohexanecarboxylic Acid | EDC, DIPEA, DCM, rt, 12h | N-(cyclohexanecarbonyl)-O-propylhydroxylamine | 90 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The high yields obtained in these reactions underscore the efficiency of modern coupling reagents in facilitating the formation of hydroxamic acids from this compound. The choice of reaction conditions can be tailored to the specific substrate, but the general methodology remains a robust and widely applicable route to these valuable compounds.

Rearrangement Reactions Involving O-Substituted Hydroxylamine Scaffolds

Analysis ofkarger.comresearchgate.net-Sigmatropic Rearrangements (e.g., in O-cyclopropyl hydroxylamines)

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. The designation [i,j] refers to the number of atoms over which each end of the σ-bond migrates. A karger.comresearchgate.net-sigmatropic rearrangement involves the migration of a substituent from one end of a three-atom system to the other.

In the context of O-substituted hydroxylamines, the potential for sigmatropic rearrangements is of significant interest as it can lead to the formation of new carbon-heteroatom or carbon-carbon bonds. The feasibility of such a rearrangement is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a thermal karger.comresearchgate.net-shift, an antarafacial migration is symmetry-allowed, while a suprafacial migration is forbidden. However, an antarafacial karger.comresearchgate.net-shift is often geometrically constrained and thus energetically unfavorable, especially in acyclic systems.

The reactivity of O-substituted hydroxylamine scaffolds in sigmatropic rearrangements is highly dependent on the nature of the O-substituent. A notable example is the behavior of O-cyclopropyl hydroxylamines. The strained cyclopropyl (B3062369) ring in these molecules plays a crucial role in facilitating rearrangements. While researchgate.netresearchgate.net-sigmatropic rearrangements are more commonly observed with appropriately substituted O-cyclopropyl hydroxylamines, the electronic properties of the cyclopropyl group are key to its reactivity. rsc.orgnih.gov The C-C bonds of the cyclopropane (B1198618) ring have significant p-character, allowing them to interact with adjacent π-systems.

In contrast, this compound lacks the ring strain and the unique electronic properties of its cyclopropyl counterpart. A hypothetical karger.comresearchgate.net-sigmatropic rearrangement in an N-acyl-O-propylhydroxylamine would involve the migration of the propyl group from the oxygen to the nitrogen atom.

Analysis of the Hypothetical karger.comresearchgate.net-Shift in N-acyl-O-propylhydroxylamine:

Orbital Symmetry: According to the Woodward-Hoffmann rules, a thermal karger.comresearchgate.net-alkyl shift would need to proceed through a geometrically challenging antarafacial transition state. A suprafacial shift, which is geometrically more feasible, is thermally forbidden. wikipedia.org

Activation Energy: The activation energy for such a rearrangement in an unstrained acyclic system like this compound is expected to be very high, making the reaction unlikely to occur under normal thermal conditions. The absence of ring strain in the propyl group means there is no significant driving force to facilitate the cleavage of the O-C bond and subsequent migration.

Therefore, unlike O-cyclopropyl hydroxylamines which can participate in certain sigmatropic rearrangements due to the release of ring strain, this compound and its derivatives are not expected to readily undergo karger.comresearchgate.net-sigmatropic shifts. The stability of the O-propyl group makes such rearrangements mechanistically and energetically unfavorable. Research in this area has consequently focused on systems where the O-substituent possesses electronic or steric features that can lower the activation barrier for such transformations.

Applications of O Propylhydroxylamine in Advanced Organic Synthesis

O-Propylhydroxylamine as a Fundamental Building Block in Chemical Synthesis

This compound's utility as a foundational component in the synthesis of more complex molecules is a testament to its adaptable chemical nature. Organic building blocks are essential molecular units that form the basis for constructing larger, more intricate organic compounds, finding use in medicinal chemistry, chemical biology, and materials science. sigmaaldrich.com

The chemical structure of this compound, featuring a reactive hydroxylamine (B1172632) moiety, allows it to participate in a variety of chemical transformations, making it a valuable tool for the assembly of complex organic molecules. Hydroxylamine derivatives, in general, are recognized as important precursors in the synthesis of biologically active compounds and are considered to be potential building blocks of life, having been detected in molecular clouds.

O-Alkylhydroxylamines are particularly useful in forming carbon-nitrogen bonds, a fundamental process in the synthesis of many pharmaceuticals and natural products. They can be employed in reactions such as the α-ketoacid–hydroxylamine (KAHA) ligation, which is a powerful method for the chemical synthesis of proteins. This reaction involves the coupling of a peptide α-ketoacid with a hydroxylamine to form a native amide bond.

Table 1: Illustrative Examples of Complex Molecules Synthesized Using Hydroxylamine Derivatives

| Class of Molecule | Synthetic Strategy | Role of Hydroxylamine Derivative |

|---|---|---|

| Peptides/Proteins | α-Ketoacid-Hydroxylamine (KAHA) Ligation | Formation of amide bonds |

| N-Heterocycles | Cyclization Reactions | Introduction of a nitrogen atom into the ring structure |

This table provides illustrative examples of how hydroxylamine derivatives, in general, are used in the synthesis of complex molecules. Specific data for this compound in these exact applications is limited in publicly available literature.

In addition to its role as a primary building block, this compound and its derivatives can also function as key intermediates in multi-step synthetic pathways. nih.gov A multi-step synthesis involves a series of chemical reactions to transform a starting material into a more complex product, with each step producing an intermediate that is the starting material for the subsequent step.

The reactivity of the hydroxylamine group can be temporarily masked with protecting groups, allowing other chemical transformations to be carried out on the molecule. researchgate.net The protecting group can then be removed at a later stage to reveal the hydroxylamine functionality for subsequent reactions. This strategy is crucial in the total synthesis of complex natural products where multiple functional groups need to be managed.

For instance, an this compound unit within a larger molecule can be carried through several synthetic steps before being utilized in a key bond-forming reaction, such as an oxime formation or a reduction to an amine. This strategic use of this compound as a latent reactive species is a hallmark of sophisticated synthetic planning.

Application in Peptide Synthesis Methodologies

Peptide synthesis is a cornerstone of bioorganic chemistry and drug discovery, requiring precise control over chemical reactions to assemble amino acids in a specific sequence. wikipedia.org The use of protecting groups is fundamental to this process to prevent unwanted side reactions. nih.govcreative-peptides.combiosynth.com

While a wide array of protecting groups are employed in peptide synthesis, the direct use of protecting groups derived from this compound for the protection of amino acid functional groups is not extensively documented in the available literature. Typically, in the context of hydroxylamines and peptide synthesis, it is the hydroxylamine functionality itself that is protected. researchgate.net

Protecting groups are essential for temporarily blocking reactive sites on amino acids, such as the α-amino group and side-chain functionalities, to ensure that peptide bond formation occurs only at the desired locations. nih.govbiosynth.com Common protecting groups include the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups for the α-amino group. creative-peptides.combiosynth.com

Table 2: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

| tert-Butoxycarbonyl | Boc | Acid (e.g., trifluoroacetic acid) |

This table presents common protecting groups used in peptide synthesis to illustrate the principles of protecting group chemistry. Specific protecting groups derived from this compound for this purpose are not well-established.

Catalysis and Ligand Design through O-Propyloxime Formation

The reaction of this compound with aldehydes or ketones results in the formation of O-propyloximes. These oxime derivatives can serve as versatile ligands in coordination chemistry and organometallic catalysis. researchgate.net Ligands play a crucial role in catalysis by modulating the electronic and steric properties of a metal center, thereby influencing the activity and selectivity of the catalyst. msu.edu

O-Propyloximes, with their nitrogen and oxygen donor atoms, can coordinate to a variety of transition metals, forming stable metal complexes. These complexes can then be employed as catalysts in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The propyl group on the oxygen atom can influence the solubility and steric environment of the resulting metal complex, which can be fine-tuned to optimize catalytic performance.

Table 3: Potential Catalytic Applications of Metal Complexes with O-Alkyloxime Ligands

| Catalytic Reaction | Metal Center | Role of O-Alkyloxime Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Stabilizing the active catalytic species |

| Heck Reaction | Palladium | Influencing regioselectivity |

This table illustrates potential applications for the broader class of O-alkyloxime ligands in catalysis. Specific research detailing the catalytic applications of O-propyloxime-metal complexes is an area for further investigation.

Development of Novel Materials and Polymers via this compound Derivatives

The functional groups present in this compound derivatives make them attractive building blocks for the synthesis of novel materials and polymers. mdpi.com For example, the hydroxylamine moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting material.

Polymers containing hydroxylamine functionalities, such as poly(β-hydroxyl amine)s, have been explored for various applications, including as supramolecular elastomers. mdpi.com The nitrogen and hydroxyl groups in these polymers can participate in hydrogen bonding and metal coordination, leading to materials with tunable mechanical properties and self-healing capabilities. mdpi.com

By incorporating this compound derivatives into polymerization reactions, it may be possible to create polymers with tailored properties. The propyl group could, for instance, affect the polymer's solubility, glass transition temperature, and mechanical strength. This approach opens up possibilities for the development of new functional materials for a wide range of applications, from biomedical devices to advanced coatings.

Spectroscopic and Advanced Analytical Characterization Methodologies for O Propylhydroxylamine and Its Derivatives

Mass Spectrometry (MS) and Hyphenated Techniques for Derivatized Forms

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is widely used for the determination of molecular weight and for structural elucidation through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques, it provides a highly selective and sensitive method for the analysis of complex mixtures. rsc.org

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile and thermally stable compounds. nih.gov O-propylhydroxylamine and its derivatives may require derivatization to increase their volatility and thermal stability for GC analysis. nih.gov A common derivatization strategy is silylation, which replaces active hydrogens (on the OH and NH groups) with a trimethylsilyl (B98337) (TMS) group. nih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (if stable) and a series of fragment ions, which provide a unique fingerprint for the compound, allowing for its identification and quantification. mdpi.com For example, a GC-MS method was developed for the analysis of hydroxylamine (B1172632) by derivatizing it to acetone (B3395972) oxime. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile, thermally labile, or polar. thermofisher.com This makes it particularly well-suited for the analysis of this compound and its derivatives, often without the need for derivatization. nih.gov

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). thermofisher.com The separated components are then introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions in the gas phase. thermofisher.com LC-MS is highly sensitive and selective, making it a valuable tool for detecting and quantifying low levels of analytes in complex matrices. nih.gov For instance, a direct and sensitive LC-MS method has been developed for the determination of hydroxylamine as a genotoxic impurity in pharmaceutical compounds. nih.gov

Interactive Data Table: Comparison of GC-MS and LC-MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analyte Volatility | Requires volatile and thermally stable compounds. | Suitable for non-volatile and thermally labile compounds. thermofisher.com |

| Derivatization | Often necessary to increase volatility. nih.gov | Often not required. nih.gov |

| Ionization Technique | Typically Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). thermofisher.com |

| Separation Principle | Based on boiling point and column interaction. | Based on polarity and column interaction. |

| Typical Applications | Analysis of derivatized hydroxylamines. nih.gov | Direct analysis of hydroxylamine and its derivatives in various matrices. nih.gov |

Advanced Analytical Derivatization Strategies

Derivatization is a cornerstone technique in analytical chemistry used to modify an analyte's chemical structure to enhance its suitability for separation and detection. For this compound and its derivatives, which possess the reactive aminooxy (-ONH₂) functional group, these strategies are primarily centered on their reaction with carbonyl-containing compounds (aldehydes and ketones). This oximation reaction produces a stable oxime ether linkage, a versatile coupling that can be performed under mild conditions. The resulting derivative often has significantly improved analytical characteristics compared to the original analyte. Advanced strategies focus on maximizing detection sensitivity, streamlining sample preparation, and improving ionization for mass spectrometry.

Derivatization for Enhanced Chromatographic Detection and Quantification

The primary goal of derivatization for chromatography is to convert analytes into forms that are more easily separated and detected. This compound serves as a derivatizing reagent for carbonyl compounds, transforming them into O-propyl oximes. This transformation is crucial for enhancing detectability in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For Gas Chromatography (GC) , the derivatization of polar, non-volatile carbonyl compounds with this compound or similar alkoxyamines increases their thermal stability and volatility, making them amenable to GC analysis. A widely used analogous reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The reaction of PFBHA with carbonyls creates derivatives that are highly sensitive to electron capture detection (ECD) and can be readily analyzed by GC-mass spectrometry (GC-MS). This approach allows for the reliable identification and quantification of various carbonyl compounds. The reaction is typically favorable at a slightly acidic pH, such as the natural pH of a beer sample (around 4.5).

For High-Performance Liquid Chromatography (HPLC) , derivatization is employed to attach a chromophore or fluorophore to the analyte, significantly enhancing UV-Visible or fluorescence detection sensitivity. While this compound itself lacks a strong chromophore, specialized aminooxy reagents are designed for this purpose. For instance, hydroxylamine can be derivatized with benzaldehyde (B42025) to produce benzaldoxime, a stable derivative with a UV-active chromophore suitable for HPLC-UV detection. This pre-column derivatization technique is a validated method for quantifying trace levels of hydroxylamine impurities in pharmaceutical substances. The sensitivity of such methods can be very high, with limits of quantification reaching the parts-per-million (ppm) level.

| Reagent/Method | Target Analyte Class | Chromatographic Method | Principle of Enhancement |

|---|---|---|---|

| This compound | Aldehydes, Ketones | GC-MS | Increases volatility and thermal stability of the analyte by forming an O-propyl oxime derivative. |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones, Dicarbonyls | GC-MS, GC-ECD | Forms a derivative with high electron affinity, enabling highly sensitive detection by ECD and reliable identification by MS. |

| Benzaldehyde (for derivatizing hydroxylamines) | Hydroxylamine | HPLC-UV | Reacts with hydroxylamine to form benzaldoxime, a stable derivative with a UV chromophore, enabling sensitive UV detection. |

| Cyclohexanone (B45756) (for derivatizing hydroxylamines) | Hydroxylamine | GC-FID/NPD | Forms a stable, volatile oxime derivative suitable for determination by capillary GC with a nitrogen-selective detector. |

Solid-Phase Analytical Derivatization (SPAD) Techniques

Solid-Phase Analytical Derivatization (SPAD) is an advanced sample preparation technique that combines analyte extraction and derivatization into a single, efficient step. This method enhances analysis accuracy, efficiency, and sensitivity by immobilizing the derivatizing reagent on a solid support. The high local concentration of the reagent on the support surface can accelerate reaction rates compared to traditional solution-based methods.

In the context of this compound chemistry, SPAD can be implemented in several ways:

Reagent-Coated Sorbents: A solid sorbent, such as Tenax, can be coated with a hydroxylamine derivative like pentafluorophenyl hydrazine (B178648) (PFPH) or PFBHA. When a gaseous or liquid sample containing carbonyl compounds is passed through the sorbent tube, the analytes are trapped and simultaneously derivatized on the surface. The resulting stable derivatives can then be analyzed, often by thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS).

On-Fiber Derivatization: In solid-phase microextraction (SPME), the fiber coating can be impregnated with a derivatizing reagent. When the fiber is exposed to the sample, it extracts the analytes, which then react directly on the fiber surface.

Stir Bar Sorptive Extraction (SBSE): Similar to SPME, the polymeric coating of a stir bar can be loaded with a derivatization agent. The stir bar is then placed in a liquid sample, where it simultaneously extracts and derivatizes the target analytes.

These SPAD techniques are highly effective for the rapid extraction and derivatization of aldehydes and ketones from complex matrices.

| SPAD Technique | Example Derivatizing Reagent | Common Solid Support | Application |

|---|---|---|---|

| Reagent-Coated Sorbent Tube | Pentafluorophenyl hydrazine (PFPH) | Tenax | Collection and derivatization of gaseous carbonyls for TD-GC/MS analysis. |

| On-Fiber Derivatization | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | SPME Fiber (e.g., PDMS) | Simultaneous extraction and derivatization of volatile and semi-volatile carbonyls from liquid or headspace. |

| Stir Bar Sorptive Extraction (SBSE) | PFBHA, Ethyl Chloroformate | PDMS-coated Stir Bar | Extraction and derivatization of polar analytes, including carbonyls and phenols, from aqueous samples. |

Strategies for Improved Ionization Efficiency in Mass Spectrometry (e.g., Quaternary Aminooxy Reagents)

While derivatization for chromatography focuses on separability and detectability, strategies for mass spectrometry (MS) aim to enhance the ionization efficiency of the analyte. This is particularly critical for electrospray ionization (ESI), where the analyte must be charged to be detected. Many small molecules, including certain carbonyl compounds, have poor ionization efficiencies.

A powerful strategy to overcome this limitation is "charge-tagging," where the derivatizing reagent carries a permanent, fixed charge. Quaternary aminooxy (QAO) reagents are specifically designed for this purpose. These molecules contain two key functional groups:

An aminooxy (-ONH₂) group that selectively reacts with aldehydes and ketones to form a stable oxime ether.

A quaternary ammonium (B1175870) group that carries a permanent positive charge.

By tagging an analyte with a QAO reagent, the resulting derivative is guaranteed to be charged, significantly increasing its signal intensity and detection sensitivity in positive-ion ESI-MS. For example, O-(3-trimethylammonium propyl) hydroxylamine is a QAO reagent that provides a permanent positive charge, leading to a signal-to-noise ratio for testosterone (B1683101) analysis approximately 10 times higher than that achieved with hydroxylamine. This approach effectively boosts the signal of weakly ionizing compounds and allows for their detection at much lower concentrations.

Another advanced application is the use of isotopically labeled charge tags, such as different isotopic forms of 4-trimethylammoniumbutyryl (TMAB), which allow for multiplexed quantitative analysis where multiple samples can be combined and analyzed in a single MS run.

| Reagent Class | Example Reagent | Mechanism of Action | Primary Benefit in MS |

|---|---|---|---|

| Quaternary Aminooxy (QAO) Reagents | O-(3-trimethylammonium propyl) hydroxylamine | Covalently attaches a permanent positive charge to a carbonyl analyte via an oximation reaction. | Dramatically improves ionization efficiency and detection sensitivity in positive-ion ESI-MS. |

| Isotopic Charge Tags | Heavy/Light forms of 4-trimethylammoniumbutyryl (TMAB) labels | Introduces a fixed charge and a specific mass shift through isotopic labeling (e.g., deuterium). | Enables relative and absolute quantification of analytes from different samples in a single multiplexed analysis. |

| Halogenated Aminooxy Reagents | 1-((ammoniooxy)methyl)-2-bromobenzene chloride (BBHA) | Introduces a characteristic isotopic pattern (e.g., 79Br/81Br) into the analyte. | Allows for specific detection and identification of derivatized carbonyl compounds in complex mixtures based on the unique isotopic signature. |

Computational Chemistry and Theoretical Investigations of O Propylhydroxylamine

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Comprehensive quantum mechanical studies, including those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. However, specific research applying these methods to O-propylhydroxylamine is not prominently featured in available scientific literature.

Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra, is a powerful tool for characterizing molecules. These predictions are typically performed using methods like DFT. For this compound, however, there are no specific computational studies in the searched literature that report its predicted spectroscopic data. This information would be invaluable for identifying and characterizing the compound in experimental settings.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out reaction pathways, identifying intermediate structures, and calculating activation energies, thereby providing a detailed picture of a chemical reaction's mechanism.

Transition State Analysis and Reaction Energetics

The study of reaction mechanisms involving this compound, including the analysis of transition states and the energetics of reaction pathways, appears to be an uninvestigated area in computational chemistry literature. For instance, while a PhD thesis mentions this compound as a synthesized compound, the computational studies highlighted within the document focus on other related molecules units.it. Understanding the transition states and energy barriers is key to predicting reaction rates and outcomes.

Influence of Substituents on Reactivity and Selectivity

The electronic and steric effects of substituents can significantly alter the reactivity and selectivity of a molecule. A systematic computational study on substituted this compound derivatives would provide valuable insights into these structure-activity relationships. However, no such theoretical investigations focused on this compound have been found in the reviewed literature.

Theoretical Studies on Molecular Recognition and Interactions

The way a molecule interacts with other molecules is fundamental to many chemical and biological processes. Theoretical studies can model these non-covalent interactions, such as hydrogen bonding and van der Waals forces, to predict how a molecule might bind to a receptor or self-assemble. For this compound, there is a lack of specific theoretical studies detailing its molecular recognition patterns and interaction capabilities.

Advanced Applications of O Propylhydroxylamine in Chemical Biology and Specialized Analytical Science

Applications in Chemical Biology

O-propylhydroxylamine and its parent class of alkoxyamines are emerging as versatile tools in chemical biology, offering unique reactivity for the precise modification and study of biological systems. Their utility stems from the distinct chemical properties of the hydroxylamine (B1172632) functional group, which enables specific covalent bond formation and interaction with biological molecules under physiological conditions.

Bioconjugation Strategies Utilizing this compound

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology. This compound is a valuable reagent in this field due to its ability to form stable linkages with biomolecules in a highly selective manner.

The primary bioconjugation reaction involving this compound is the formation of an oxime bond. This reaction occurs between the alkoxyamine group (-ONH₂) of this compound and a carbonyl group (an aldehyde or ketone) on a target biomolecule. The resulting oxime linkage is notably stable under typical physiological conditions, making it an ideal method for permanently modifying proteins, peptides, and other biomolecules. nih.gov

The formation of the oxime bond is a condensation reaction that proceeds readily in aqueous environments. nih.gov This biocompatibility is a significant advantage for modifying sensitive biological macromolecules. The stability of the oxime bond is crucial for applications where the conjugate must remain intact, such as in the development of therapeutic protein conjugates or for long-term tracking of biomolecules within a cell.

One of the most effective methods for creating stable covalent linkages is the α-ketoacid-hydroxylamine (KAHA) ligation. ethz.chnih.gov This technique facilitates the coupling of unprotected peptide segments, where a C-terminal peptide α-ketoacid reacts chemoselectively with an N-terminal peptide hydroxylamine. ethz.ch This reaction forms a native amide bond and proceeds in aqueous media without the need for catalysts. ethz.ch this compound can be incorporated as the hydroxylamine-bearing component in such strategies, enabling the synthesis of complex proteins. ethz.chnih.gov

Chemoselectivity refers to the ability of a reagent to react with one specific functional group in the presence of many others. This property is paramount in chemical biology, given the complex mixture of functional groups present on the surface of biomolecules. This compound exhibits excellent chemoselectivity for aldehydes and ketones. nih.govcreative-biolabs.com

The reaction of this compound with carbonyl groups is considered a bioorthogonal reaction, meaning it does not interfere with or cross-react with other functional groups typically found in biological systems, such as amines, thiols, or carboxylic acids. nih.gov This high degree of selectivity allows for the precise modification of a target biomolecule at a specific site, provided a carbonyl group can be introduced there.

Carbonyl groups can be installed site-specifically into proteins and other biomolecules through various methods. For instance, the oxidation of N-terminal serine or threonine residues using sodium periodate (B1199274) can generate a ketone at the protein's N-terminus, which can then be specifically targeted by an alkoxyamine like this compound. nih.gov This two-step process allows for highly controlled, site-specific protein modification. nih.gov The KAHA ligation is another prime example of a chemoselective approach, enabling the synthesis of proteins by joining large, unprotected peptide fragments. ethz.chspringernature.comspringernature.com

Development of Chemical Probes and Tools for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological processes. The unique reactivity of the alkoxyamine group makes this compound a valuable building block for the synthesis of such probes. These probes can be designed to attach to specific biomolecules, allowing for their visualization, quantification, or isolation.

For example, a molecule containing an this compound moiety can be tethered to a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. This bifunctional probe can then be reacted with a biomolecule containing a carbonyl group. The resulting conjugate allows researchers to track the biomolecule's location and interactions within a cell (fluorescence) or to purify it from a complex mixture (biotin). The stability and chemoselectivity of the oxime ligation are critical for the successful application of these probes. rsc.org Recent studies have explored the use of alkoxyamine-functionalized ligands in the development of iminoboronate probes for protein labeling, highlighting the balance between linkage stability and reactivity required for effective probe design. rsc.org

Exploration of Hydroxylamine Derivatives in Modulating Enzymatic Activity

Hydroxylamine derivatives, including O-alkylhydroxylamines like this compound, have been investigated as modulators of enzyme activity. Their ability to interact with enzyme active sites, particularly those containing metal cofactors, makes them promising candidates for the development of enzyme inhibitors.

A notable example is the inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme that is a target for cancer immunotherapy. O-alkylhydroxylamines have been identified as a potent class of IDO1 inhibitors. nih.gov These compounds are thought to mimic the alkylperoxy intermediate of the enzyme's catalytic cycle and coordinate to the heme iron in the active site. nih.gov Structure-activity relationship studies have shown that modifications to the alkyl and aryl portions of the O-alkylhydroxylamine structure can significantly impact inhibitory potency. nih.gov For instance, halogenation of an aromatic ring attached to the alkoxyamine can improve potency. nih.gov Two O-alkylhydroxylamine compounds, in particular, demonstrated submicromolar cell-based potency with minimal toxicity, yielding high ligand efficiencies, which is a strong indicator of therapeutic potential. nih.gov While these specific examples used O-benzylhydroxylamine derivatives, the findings establish a clear precedent for the potential of other O-alkylhydroxylamines, such as this compound, to be developed as enzyme inhibitors.

| Compound Class | Target Enzyme | Mechanism of Action | Therapeutic Potential |

| O-Alkylhydroxylamines | Indoleamine 2,3-dioxygenase-1 (IDO1) | Coordination to heme iron; mimic of alkylperoxy intermediate | Cancer Immunotherapy |

| Hydroxylamine | Alcohol Dehydrogenase (ADH) | Competitive inhibitor | Enzymatic Assays |

Specialized Analytical Applications

The specific reactivity of hydroxylamine derivatives lends itself to specialized applications in analytical science, particularly in the derivatization of analytes for enhanced detection and quantification.

One key application is the derivatization of carbonyl compounds, such as formaldehyde (B43269), for analysis by gas chromatography (GC). For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is used to react with formaldehyde in a sample to form the corresponding PFBHA-formaldoxime. nih.gov This derivative is more volatile and has a much higher response on an electron capture detector (ECD) than the original analyte, allowing for highly sensitive quantification of formaldehyde in biological samples like urine. nih.gov This principle can be extended to other aldehydes and ketones, and this compound could be used similarly to create derivatives with specific chromatographic properties.

Additionally, alkoxyamines have been developed as thermal probes to study the mechanisms of plasmonic chemistry. researchgate.net By attaching alkoxyamines to the surface of gold nanoparticles, researchers can monitor the homolysis of the C-O bond upon plasmon activation. researchgate.netresearchgate.net This allows for the investigation of thermal versus non-thermal effects in plasmon-catalyzed reactions, providing valuable mechanistic insights at the nanoscale. researchgate.netresearchgate.net

Despite a comprehensive search for scientific literature, detailed research findings and specific data regarding the advanced applications of this compound in chemical biology and specialized analytical science, as outlined in the user's request, are not available. While general principles of derivatization of carbonyl compounds using O-substituted hydroxylamines are well-established, specific studies detailing the use of this compound for derivatization in metabolomics, trace analysis of carbonyl compounds, and the enhancement of detection limits and selectivity in complex biological matrices could not be located.

Therefore, it is not possible to generate an article that adheres to the strict content requirements and outline provided, as the necessary scientifically accurate and detailed information for each section and subsection is absent from the available body of scientific literature. No data tables or specific research findings on this compound's performance in these applications could be found.

Chemical Compound Information

Conclusion and Future Research Directions

Current Research Gaps and Challenges in O-Propylhydroxylamine Chemistry

The chemistry of hydroxylamines has historically received less attention compared to other functional groups in bioorganic and medicinal chemistry. mdpi.com This has resulted in several knowledge gaps and persistent challenges that directly impact the study and application of this compound.

A primary challenge lies in the inherent reactivity and potential instability of the N-O bond. This bond is susceptible to reductive cleavage, which can complicate synthetic procedures and limit the compatibility of this compound with certain reagents and reaction conditions. mdpi.com For instance, the reduction of oxime ethers to produce N,O-disubstituted hydroxylamines requires careful selection of reagents to selectively reduce the C=N bond without cleaving the labile N-O bond. mdpi.com

Furthermore, achieving stereochemical control in reactions involving this compound derivatives presents a significant hurdle. The development of asymmetric methods for synthesizing chiral hydroxylamines is an ongoing area of research, with challenges in controlling stereochemistry at both the nitrogen and adjacent carbon atoms. nih.gov While methods like the asymmetric reduction of oximes using nickel catalysis have shown high enantioselectivity for some N,O-disubstituted hydroxylamines, their broad applicability to substrates relevant for this compound needs further investigation. mdpi.com

Another gap is the limited understanding of the specific structure-activity relationships of the O-propyl group. While its electronic and steric properties can be inferred, detailed studies on how the n-propoxy group influences molecular conformation, binding affinity in biological systems, or material properties are scarce. This lack of specific data hampers the rational design of new molecules incorporating the this compound moiety for targeted applications.

| Challenge | Description | Relevance to this compound |

| N-O Bond Lability | The nitrogen-oxygen bond is relatively weak and prone to cleavage under various chemical conditions, particularly reductive ones. | Limits reaction conditions and reagent compatibility for synthesizing and modifying this compound derivatives. |

| Stereocontrol | Achieving high stereo- and regiochemical control during the formation of C-N bonds involving the hydroxylamine (B1172632) nitrogen is difficult. nih.gov | A significant barrier to producing enantiomerically pure this compound-containing compounds for applications in medicine and biology. |

| Limited Synthetic Focus | The synthetic community has historically paid less attention to hydroxylamines compared to other functional groups like amines or amides. mdpi.com | Fewer established and optimized synthetic protocols are available specifically for this compound and its derivatives. |

| Lack of Specific Data | There is a scarcity of published research detailing the specific physical, chemical, and biological properties conferred by the O-propyl group in this context. | Impedes the rational design of this compound-based molecules for targeted applications in materials science or as bioactive agents. |

Emerging Methodologies and Synthetic Innovations

Recent advancements in synthetic organic chemistry offer promising new routes for the synthesis and functionalization of hydroxylamine derivatives, which are directly applicable to this compound. These innovations address some of the long-standing challenges of selectivity and efficiency.

One of the most valuable methods for preparing N,O-disubstituted hydroxylamines is the catalytic reduction of oxime ethers. mdpi.com Modern approaches are moving away from stoichiometric borohydrides and towards more efficient catalytic systems. For example, nickel-catalyzed asymmetric reduction of ketoximes under hydrogen pressure has been shown to produce chiral hydroxylamines in excellent yields and high enantiomeric excess. mdpi.com Applying such methods to O-propyl oxime ethers could provide a reliable pathway to chiral N-substituted O-propylhydroxylamines.

Palladium-catalyzed reactions have also emerged as a powerful tool. Recent reports describe the synthesis of sterically hindered O-alkyl-N,N-disubstituted hydroxylamines through the palladium-catalyzed coupling of O-benzoyl-hydroxylamines with tertiary alkyl chlorides. mdpi.com This methodology demonstrates good functional group tolerance and could be adapted for creating complex, sterically encumbered structures containing the this compound core.

Furthermore, molecular editing strategies are being developed that allow for the precise cleavage of C-C bonds and insertion of nitrogen-containing fragments. researchgate.net For instance, hydroxylamine-mediated C-C amination via an aza-Hock rearrangement provides a novel, metal-free route to synthesize anilines from benzyl (B1604629) alcohols using arylsulfonyl hydroxylamines. nih.gov Exploring analogous rearrangements with this compound derivatives could open new pathways for skeletal editing and the synthesis of novel nitrogen-containing compounds.

| Synthetic Method | Key Features | Potential for this compound |

| Catalytic Reduction of Oxime Ethers | Utilizes transition metal catalysts (e.g., Nickel) with H₂ to achieve high yields and enantioselectivity. mdpi.com | Efficient and stereocontrolled synthesis of N-aryl or N-alkyl O-propylhydroxylamines from corresponding O-propyl oximes. |

| Palladium-Catalyzed Coupling | Allows for the formation of sterically hindered hydroxylamines with good functional group tolerance. mdpi.com | Synthesis of complex, tertiary this compound derivatives for applications in medicinal chemistry and materials. |

| Molecular Editing/Rearrangements | Involves C-C bond cleavage and nitrogen insertion under transition-metal-free conditions. researchgate.netnih.gov | Creation of novel molecular scaffolds by incorporating the this compound nitrogen into existing carbon frameworks. |

| Oxidation of Secondary Amines | Uses reagents like choline (B1196258) peroxydisulfate (B1198043) in green reaction conditions to form N,N-disubstituted hydroxylamines. organic-chemistry.org | A direct and environmentally friendly method to synthesize N,N-disubstituted O-propylhydroxylamines if a suitable N-propyl secondary amine precursor is used. |

Future Avenues in Chemical Biology, Materials Science, and Advanced Analytics

The unique properties of the this compound moiety can be leveraged across several scientific disciplines, opening up new research avenues.

Chemical Biology: In chemical biology, this compound can serve as a versatile building block for creating novel bioactive molecules and chemical probes. Hydroxylamines have been used as "tethered nitrogen" sources for the stereocontrolled synthesis of alkaloids. nih.gov this compound could be used to synthesize alkaloid analogs with modified solubility or metabolic stability. Additionally, hydroxylamine linkers have been incorporated into peptidoglycan fragments to probe the innate immune system. nih.gov The O-propyl group could be used to fine-tune the properties of such probes, potentially affecting receptor binding or cell permeability. nih.gov There is also growing interest in N-substituted hydroxylamines as potential antibacterial agents that act by inhibiting ribonucleotide reductase. nih.gov Synthesizing a library of compounds based on an this compound scaffold could lead to the discovery of new antibiotics. nih.gov

Materials Science: In materials science, this compound and its derivatives could find applications as modifiers and building blocks for functional polymers. Its close relative, isopropyl hydroxylamine, is used in the manufacturing of rubber products and as a pH regulator in water treatment. this compound could be explored for similar roles, potentially as a stabilizer, antioxidant, or radical scavenger in polymer formulations. The hydroxylamine functional group can participate in various polymerization reactions or be grafted onto polymer surfaces to introduce specific functionalities, such as metal-binding sites or reactive handles for further modification.

Advanced Analytics: The characterization of this compound and its reaction products necessitates the use of advanced analytical techniques. The unambiguous identification of hydroxylamine-containing natural products often requires total synthesis for structural confirmation, as standard spectroscopic methods may not be sufficient to fully define the moiety. nih.gov A combination of techniques will be crucial for future research.

Mass Spectrometry (GC-MS, LC-MS): Essential for determining the molecular weight and fragmentation patterns of this compound derivatives, aiding in their identification in complex mixtures. tezu.ernet.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for detailed structural elucidation, including the connectivity of atoms and stereochemistry.

High-Performance Liquid Chromatography (HPLC): A key technique for the separation and purification of this compound-containing compounds from reaction mixtures and biological samples. tezu.ernet.in